2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid
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Overview
Description
2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxy(phenyl)methyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Final functionalization: The phenylacetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetic acid: A simpler analog with similar functional groups.
Cyclohexylacetic acid: Another related compound with a cyclohexyl ring.
Phenylcyclohexane: A structurally similar compound lacking the carboxylic acid functionality.
Uniqueness
2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid is unique due to its combination of aromatic and aliphatic components, as well as its multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5449-58-1 |
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Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-[carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid |
InChI |
InChI=1S/C22H24O6/c23-19(24)17(15-7-3-1-4-8-15)21(27)11-13-22(28,14-12-21)18(20(25)26)16-9-5-2-6-10-16/h1-10,17-18,27-28H,11-14H2,(H,23,24)(H,25,26) |
InChI Key |
WUSODLUXVMKGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C(C2=CC=CC=C2)C(=O)O)O)(C(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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